molecular formula C18H32BNO4 B1450372 8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane CAS No. 1266349-78-3

8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane

Cat. No. B1450372
M. Wt: 337.3 g/mol
InChI Key: MDFZHVZUKIURNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a bicyclic octane structure, a boronate ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), and a Boc-protected amine (Boc stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic octane structure and the boronate ester group. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the boronate ester and the Boc-protected amine. The boronate ester can undergo reactions with various nucleophiles, and the Boc group can be removed under acidic conditions to reveal the amine .

Scientific Research Applications

Efficient Synthesis of Bicyclo[3.2.1]octane Derivatives

  • A study outlined an efficient four-step synthesis process of 8-oxa-3-aza-bicyclo[3.2.1]octane derivatives, starting from 5-hydroxymethyl-2-furfuraldehyde, showcasing its relevance in organic synthesis and potential pharmaceutical applications (Connolly et al., 2010).

Functionalization of Cubic Molecules for Nanohybrid Synthesis

  • Research into octavinylsilsesquioxane's elaboration to introduce terminal bromophenyl groups via cross-metathesis or hydrosilylation, demonstrates the compound’s utility in creating starting materials for nanohybrid synthesis, including the use of boron-containing derivatives for Suzuki coupling (Cheng et al., 2008).

Crystal Structure and DFT Study

  • The crystal structure and DFT study of boric acid ester intermediates highlight the compound's significance in structural and electronic property analyses, paving the way for its use in material science and organic electronics (Huang et al., 2021).

Synthesis of Bridged Morpholines

  • A research demonstrated the synthesis of N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, underlining its application in medicinal chemistry and drug development (Mandzhulo et al., 2016).

Hydrolysis and Structural Characterization

  • The study on the hydrolysis of 8-(pinacolboranyl)quinoline further exemplifies the analytical and synthetic chemistry potential of boron-containing compounds, offering insights into reaction mechanisms and product stability (Son et al., 2015).

Safety And Hazards

Like many organic compounds, this compound could be flammable. It may also be harmful if ingested or if it comes into contact with the skin. As always, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its potential applications in organic synthesis or other areas .

properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFZHVZUKIURNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3CCC(C2)N3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane
Reactant of Route 4
8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane
Reactant of Route 5
8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane
Reactant of Route 6
Reactant of Route 6
8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane

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